molecular formula C18H16F3N3O2 B2730524 ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1011357-25-7

ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B2730524
CAS No.: 1011357-25-7
M. Wt: 363.34
InChI Key: VSMXPDKHBJWGOZ-UHFFFAOYSA-N
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Description

Ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Core structure: A fused pyrazole-pyridine ring system.
  • Substituents: A methyl group at position 3, a phenyl group at position 6, and a trifluoromethyl (CF₃) group at position 2.
  • Functional group: An ethyl ester moiety attached via an acetamide linker at position 1 .

Properties

IUPAC Name

ethyl 2-[3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-3-26-15(25)10-24-17-16(11(2)23-24)13(18(19,20)21)9-14(22-17)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMXPDKHBJWGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, known for its medicinal properties. The structure can be represented as follows:

  • Molecular Formula : C16H14F3N3O2
  • Molecular Weight : 321.30 g/mol
  • SMILES Notation : O=C1NC(N(C2=CC=C(CC)C=C2)N=C3C)=C3C(C(F)(F)F)=C1

This structure includes a trifluoromethyl group, which enhances metabolic stability and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.59Inhibition of cell proliferation
Km-12 (Colon)0.304TRKA inhibition
A549 (Lung)Not specifiedInduction of apoptosis

The compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7), suggesting that it may act through specific molecular targets associated with tumor growth and survival.

The mechanism underlying the biological activity of this compound involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are implicated in various cancers due to their role in cell proliferation and differentiation. Inhibiting these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

  • Inhibition of TRKA : A study demonstrated that derivatives similar to this compound effectively inhibited TRKA with an IC50 value of 56 nM. This inhibition correlated with decreased proliferation in Km-12 colon cancer cells .
  • Antitubercular Activity : Another investigation focused on pyrazolo[3,4-b]pyridine derivatives indicated that certain modifications could enhance antitubercular activity against Mycobacterium tuberculosis. This compound was part of a library evaluated for its effectiveness against this pathogen, showing promising results in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (Target) 3-Me, 6-Ph, 4-CF₃ C₁₇H₁₄F₃N₃O₂ 363.3 (estimated) Ethyl ester, phenyl group, high lipophilicity
2-[3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 3-Me, 6-Ph, 4-CF₃ (carboxylic acid) C₁₆H₁₂F₃N₃O₂ 335.28 Carboxylic acid derivative, higher polarity, potential for salt formation
Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3-Cyclopropyl, 6-Me, 4-CF₃ C₁₅H₁₆F₃N₃O₂ 327.31 Cyclopropyl substituent enhances steric bulk and metabolic stability
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-(2-MeOPh), 3-Me, 4-CF₃ C₁₇H₁₄F₃N₃O₃ 365.31 Methoxy group improves hydrogen-bonding capacity
2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[...]acetamide 3,6-DiMe, 4-CF₃, acetamide side chain C₁₇H₁₉F₃N₆O 380.37 Acetamide group increases target specificity in drug design

Structural and Functional Differences

Ester vs. Carboxylic Acid Derivatives
  • Ethyl Ester (Target Compound) : The ester group enhances lipophilicity, improving membrane permeability and bioavailability compared to the carboxylic acid analog .
  • Carboxylic Acid : Higher polarity may limit blood-brain barrier penetration but allows for ionic interactions in biological targets .
Substituent Variations
  • Phenyl vs.
  • Methoxy Modification : The 2-methoxyphenyl group () enhances hydrogen-bonding capacity, which could improve binding affinity to target proteins .
Trifluoromethyl (CF₃) Group

A common feature in all analogs, the CF₃ group:

  • Withdraws electrons, stabilizing the pyrazole ring.
  • Increases metabolic stability by resisting oxidative degradation .

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